molecular formula C12H11IN2O B12303343 2-(Benzylamino)-6-iodopyridin-3-ol

2-(Benzylamino)-6-iodopyridin-3-ol

Katalognummer: B12303343
Molekulargewicht: 326.13 g/mol
InChI-Schlüssel: RYWCOCPJVOIRBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Benzylamino)-6-iodopyridin-3-ol is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a benzylamino group at the second position, an iodine atom at the sixth position, and a hydroxyl group at the third position of the pyridine ring. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-6-iodopyridin-3-ol typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of iodine or iodinating agents, benzylamine, and appropriate solvents and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. The choice of solvents, temperature, and reaction time are critical factors in achieving efficient industrial synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Benzylamino)-6-iodopyridin-3-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield pyridine ketones, while reduction of the iodine atom can produce deiodinated pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Benzylamino)-6-iodopyridin-3-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including neurodegenerative disorders.

    Industry: Utilized in the development of novel materials and chemical processes

Wirkmechanismus

The mechanism of action of 2-(Benzylamino)-6-iodopyridin-3-ol involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with enzymes and receptors, modulating their activity. The iodine atom and hydroxyl group may also contribute to the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Benzylamino)-6-iodopyridin-3-ol is unique due to the specific positioning of the benzylamino, iodine, and hydroxyl groups on the pyridine ring. This unique arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C12H11IN2O

Molekulargewicht

326.13 g/mol

IUPAC-Name

2-(benzylamino)-6-iodopyridin-3-ol

InChI

InChI=1S/C12H11IN2O/c13-11-7-6-10(16)12(15-11)14-8-9-4-2-1-3-5-9/h1-7,16H,8H2,(H,14,15)

InChI-Schlüssel

RYWCOCPJVOIRBV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CNC2=C(C=CC(=N2)I)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.